molecular formula C28H39FO5 B135061 Fluocortolone caproate CAS No. 303-40-2

Fluocortolone caproate

Cat. No.: B135061
CAS No.: 303-40-2
M. Wt: 474.6 g/mol
InChI Key: WHZRCUIISKRTJL-YTZKRAOUSA-N
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Mechanism of Action

Target of Action

Fluocortolone caproate is a corticosteroid . Corticosteroids are known to primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide range of physiological processes including immune response, metabolism, inflammation, and stress response .

Mode of Action

As a corticosteroid, this compound likely interacts with its targets (glucocorticoid receptors) by diffusing across the cell membrane and binding to the receptor in the cytoplasm. This leads to a conformational change in the receptor, allowing it to translocate into the nucleus where it can regulate gene expression. This results in a wide range of downstream effects, including the suppression of inflammatory and immune responses .

Biochemical Pathways

This includes the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules .

Pharmacokinetics

It is known that corticosteroids are generally well absorbed after oral administration, and they are widely distributed throughout the body due to their lipophilic nature . The half-life of fluocortolone is reported to be approximately 1.76 hours .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and immune response. This makes it effective in the treatment of conditions such as hemorrhoids, anal fissures, and corticosteroid-responsive dermatoses . By suppressing the immune response, this compound can alleviate symptoms such as swelling, redness, and itching associated with these conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Fluocortolone caproate are not fully annotated yet . It is known that Fluocortolone, a similar compound, is a glucocorticoid with anti-inflammatory activity . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor that is present inside the cell. When the glucocorticoid binds to the receptor, the receptor changes shape and moves into the cell nucleus, where it regulates the transcription of DNA, affecting the production of various proteins .

Cellular Effects

. Glucocorticoids like Fluocortolone are known to have wide-ranging effects on cells. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, they can suppress the immune response by reducing the production of inflammatory cytokines and chemokines .

Molecular Mechanism

It is known that glucocorticoids like Fluocortolone bind to the glucocorticoid receptor, leading to changes in gene expression . This can result in the activation or inhibition of various enzymes, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

It is known that the effects of glucocorticoids can change over time, depending on factors such as the stability of the compound, its degradation, and the long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of glucocorticoids can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that glucocorticoids are involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that glucocorticoids can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .

Subcellular Localization

It is known that glucocorticoids can be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluocortolone caproate can be synthesized through a series of chemical reactions involving fluocortolone and caproic acid. The process typically involves esterification, where fluocortolone reacts with caproic acid in the presence of a catalyst to form this compound . The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common for the purification and quality control of the final product . These methods ensure that the compound meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Fluocortolone caproate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often involving halogenation or hydroxylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine, and hydroxylating agents such as hydrogen peroxide, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or hydroxylated derivatives of this compound .

Scientific Research Applications

Fluocortolone caproate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Applied in the development of treatments for inflammatory skin conditions and other corticosteroid-responsive disorders.

    Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Fluocortolone: A glucocorticoid with similar anti-inflammatory properties but without the caproate ester.

    Fluocortolone pivalate: Another ester of fluocortolone, used for similar therapeutic purposes.

    Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects.

Uniqueness

Fluocortolone caproate is unique due to its specific esterification with caproic acid, which can influence its pharmacokinetic properties, such as absorption and duration of action. This makes it particularly effective for certain topical applications where prolonged anti-inflammatory effects are desired .

Properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRCUIISKRTJL-YTZKRAOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184387
Record name Fluocortolone caproate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-40-2
Record name Fluocortolone caproate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fluocortolone caproate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15821
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Record name Fluocortolone caproate
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Record name 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate
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Record name FLUOCORTOLONE CAPROATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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